molecular formula C12H15BrN2 B5871533 6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane

6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane

Cat. No.: B5871533
M. Wt: 267.16 g/mol
InChI Key: CPYXGOFANCHCCU-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[310]hexane is a heterocyclic compound that features a bicyclic structure with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane typically involves intramolecular cyclopropanation reactions. One common method is the Ru(II)-catalyzed intramolecular cyclopropanation of alpha-diazoacetates. This method involves several steps, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then reacted with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized bicyclic derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane exerts its effects involves interactions with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-azabicyclo[3.1.0]hexane: A structurally related compound with similar bicyclic features.

    6,6-dimethyl-3-azabicyclo[3.1.0]hexane: Another derivative with dimethyl groups at the 6-position.

    1-aryl-substituted 3-azabicyclo[3.1.0]hexanes: Compounds with aryl groups attached to the bicyclic structure.

Uniqueness

6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane is unique due to the presence of the bromophenyl group and the specific arrangement of nitrogen atoms within the bicyclic structure.

Properties

IUPAC Name

6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2/c1-12(2)7-14-11(15(14)8-12)9-3-5-10(13)6-4-9/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYXGOFANCHCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(N2C1)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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